molecular formula C13H14BrN5 B2853383 N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 524057-23-6

N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B2853383
CAS No.: 524057-23-6
M. Wt: 320.194
InChI Key: VUQGDXUZBOTLAN-UHFFFAOYSA-N
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Description

Historical Development of Guanidine-Based Molecular Frameworks

Guanidine derivatives have been studied since the 19th century, with early work focusing on their strong basicity and applications in dye synthesis. The discovery of naturally occurring guanidinium alkaloids, such as the pentacyclic crambescidins and ptilomycalins, highlighted their biological relevance. These natural products demonstrated antiviral and anticancer properties, driving interest in synthetic analogs. By the late 20th century, advances in heterocyclic chemistry enabled the systematic modification of guanidine cores, leading to N-substituted derivatives like N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. The introduction of bromophenyl and pyrimidine groups marked a shift toward targeted molecular design, balancing electronic effects and steric demands for specific biological interactions.

Significance of N-Substituted Guanidines in Chemical Research

N-substituted guanidines are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding and π-stacking interactions. For example, nitro-guanidines have been developed as selective inhibitors of nitric oxide synthase isoforms, demonstrating sub-micromolar potency in modulating enzymatic activity. The bromophenyl-pyrimidine substitution in the subject compound enhances its potential for binding aromatic-rich enzymatic pockets, a feature exploited in endothelin receptor antagonists. Additionally, the dimethylpyrimidine moiety confers metabolic stability, addressing a common limitation in drug-like molecules.

Theoretical Importance of Bromophenyl and Dimethylpyrimidine Functionalities

The 2-bromophenyl group introduces steric bulk and electron-withdrawing effects, which influence electronic distribution across the guanidine core. Compared to its 4-bromophenyl isomer, the ortho-substitution pattern creates a distinct torsional angle, potentially altering binding affinities in chiral environments. The 4,6-dimethylpyrimidine component serves a dual role:

  • The pyrimidine ring provides a planar geometry for base-pairing interactions, mimicking nucleic acid components.
  • Methyl groups at the 4- and 6-positions shield reactive sites from oxidative degradation, enhancing compound stability.

A computational study comparing substituent effects (hypothetical data) illustrates these interactions:

Substituent Position LogP Polar Surface Area (Ų) Predicted Binding Energy (kcal/mol)
2-Bromophenyl 3.2 78.5 -9.4
4-Bromophenyl 3.1 76.8 -8.7

Table 1: Comparative physicochemical properties of bromophenyl isomers (hypothetical data for illustration).

Research Paradigms and Conceptual Frameworks

Research on this compound aligns with two dominant paradigms:

  • Structure-Based Drug Design : Leveraging crystallographic data to optimize interactions with biological targets, as seen in endothelin receptor antagonist development.
  • Mechanistic Exploration : Investigating guanidine-mediated inhibition of enzymatic pathways, particularly those involving arginine mimicry.

The conceptual framework integrates synthetic accessibility, computational modeling, and bioactivity screening—a tripartite approach ensuring translational relevance.

Current Research Landscape

Recent studies have focused on:

  • Synthetic Methodologies : Optimizing nucleophilic substitution reactions between 2-bromoaniline derivatives and 4,6-dimethylpyrimidin-2-amine precursors.
  • Biological Screening : Preliminary assays indicating kinase inhibition potential, though specific targets remain unvalidated.
  • Computational Predictions : Density functional theory (DFT) analyses suggesting strong affinity for ATP-binding pockets due to pyrimidine’s resemblance to adenine.

Gaps in Existing Literature

Critical unresolved questions include:

  • Isomer-Specific Effects : No comparative studies on 2-bromo vs. 4-bromo analogs in biological systems.
  • Metabolic Fate : Absence of pharmacokinetic data on hepatic clearance or cytochrome P450 interactions.
  • Target Identification : Limited proteomic profiling to confirm hypothesized enzyme targets.

Properties

IUPAC Name

1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQGDXUZBOTLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS Number: 524057-23-6) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄BrN₅
  • Molecular Weight : 320.19 g/mol
  • Physical State : Solid
  • Hazard Classification : Irritant

Research indicates that compounds similar to this compound often interact with biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It could bind to specific receptors, modulating signaling pathways that are crucial for cell survival and function.

Antimicrobial Activity

Recent studies have shown that guanidine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated:

  • Inhibition of Bacterial Growth : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : Compounds in this class often exhibit MIC values in the low micromolar range against various pathogens.

Anti-inflammatory Effects

Guanidine derivatives are also being explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Study on Related Guanidine Derivatives :
    • A study evaluating the biological activity of guanidine derivatives found that modifications on the pyrimidine ring significantly affected their antimicrobial potency. The presence of halogen substituents (like bromine) was correlated with increased activity against certain bacterial strains.
  • Pharmacokinetics :
    • Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Studies using computational models suggest that similar compounds have favorable absorption and distribution characteristics when administered systemically.
  • Toxicological Assessments :
    • Preliminary assessments indicate that while some guanidine derivatives show promising biological activity, they also require careful evaluation for potential hepatotoxicity and mutagenicity.

Data Summary Table

PropertyValue
Molecular FormulaC₁₃H₁₄BrN₅
Molecular Weight320.19 g/mol
Antimicrobial ActivityModerate to Good
MIC RangeLow micromolar
Anti-inflammatory PotentialYes
ToxicityPotential hepatotoxicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

N-(2-Fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 524057-24-7)
  • Formula : C₁₃H₁₄FN₅ (MW: 287.29 g/mol).
  • Key Differences : Fluorine substitution reduces molecular weight and increases electronegativity compared to bromine. This may enhance solubility but decrease lipophilicity, altering pharmacokinetic properties .
  • Synthesis: Similar methods involve condensation of cyanamide derivatives with ammonium chloride in phenol, followed by extraction .
N-[2-Chloro-5-(Trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 351468-83-2)
  • Formula : C₁₄H₁₂ClF₃N₅ (MW: 343.74 g/mol).
  • Chlorine adds steric bulk and further lipophilicity .
Table 1: Halogen-Substituted Analogs
Compound Substituent Molecular Formula MW (g/mol) Notable Properties
2-Bromophenyl derivative Br C₁₃H₁₄BrN₅ 320.20 High lipophilicity
2-Fluorophenyl derivative F C₁₃H₁₄FN₅ 287.29 Increased solubility
Chloro-CF₃ derivative Cl, CF₃ C₁₄H₁₂ClF₃N₅ 343.74 Enhanced electronic interactions

Aromatic Ring Modifications

N-Biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 356082-07-0)
  • Formula : C₁₉H₁₉N₅ (MW: 317.39 g/mol).
  • This structural feature is linked to enhanced herbicidal activity in related compounds .
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 675142-99-1)
  • Formula : C₁₅H₁₇N₅O₂ (MW: 299.33 g/mol).
  • Key Differences : The benzodioxole moiety introduces oxygen atoms, improving hydrogen-bonding capacity and solubility. Such modifications are common in CNS-targeting drugs .

Heteroatom and Functional Group Variations

N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine
  • Formula : C₇H₁₁N₅O (MW: 181.19 g/mol).
  • Key Differences : The hydroxyl group replaces the aryl substituent, drastically reducing molecular weight. This compound serves as a building block for further derivatization .
N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(Phenylthio)phenyl]guanidine (CAS: 650593-02-5)
  • Formula : C₁₉H₁₉N₅S (MW: 349.45 g/mol).
  • Key Differences : The phenylthio group introduces sulfur, which may confer redox activity or metal-binding properties. Such derivatives are explored in catalysis and medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-bromoaniline derivatives with 4,6-dimethylpyrimidin-2-amine precursors under basic conditions (e.g., triethylamine) in polar aprotic solvents like acetonitrile or DMF. Temperature control (80–100°C) and stoichiometric ratios (1:1.2 for amine:halide) are critical for optimizing yields . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromophenyl proton shifts at δ 7.2–7.8 ppm; pyrimidine methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (320.20 g/mol) and isotopic patterns (bromine signature) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What are the known biological targets or activities associated with this guanidine derivative?

  • Methodological Answer : Structurally analogous guanidines exhibit herbicidal activity (e.g., 71–87% inhibition of Brassica campestris at 100 µg/mL) via ketol-acid reductoisomerase (KARI) modulation . Preliminary assays for the bromophenyl variant should include enzyme inhibition studies (KARI, kinases) and cytotoxicity screening (MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

  • Methodological Answer : Use SHELXL for refinement, addressing outliers via:

  • Hydrogen Bonding Analysis : Validate intermolecular interactions (e.g., N–H⋯N bonds) using OLEX2 or Mercury. Adjust thermal parameters for disordered atoms .
  • Twinned Data Handling : Apply the HKLF5 format in SHELXL for twinned crystals, refining twin laws (e.g., BASF parameter) .
  • Validation Tools : Check R-factor convergence (<5%), Coot for electron density maps, and PLATON for symmetry checks .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

  • Methodological Answer : To minimize undesired substitutions:

  • Protecting Groups : Temporarily block reactive sites (e.g., guanidine NH) with tert-butoxycarbonyl (Boc) groups .
  • Regioselective Catalysis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings at the bromophenyl moiety while preserving pyrimidine integrity .
  • Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor monofunctionalization .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace bromophenyl with fluorophenyl or chlorophenyl groups to assess halogen effects on bioactivity .
  • Pyrimidine Modifications : Introduce methyl, amino, or nitro substituents at positions 4/6 to evaluate steric/electronic impacts .
  • Computational Modeling : Perform docking studies (AutoDock Vina) against targets like KARI or EGFR kinases, correlating binding scores with experimental IC₅₀ values .

Q. What experimental designs address contradictions in biological assay reproducibility?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) with triplicate measurements to ensure statistical significance .
  • Control Standardization : Include positive controls (e.g., glyphosate for herbicidal assays) and normalize data to solvent-only baselines .
  • Batch Variability Checks : Synthesize multiple compound batches and compare IC₅₀ values (±10% deviation acceptable) .

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